molecular formula C7H9NO3S B13776330 4-Ethylpyridine-3-sulfonic acid CAS No. 802259-86-5

4-Ethylpyridine-3-sulfonic acid

Cat. No.: B13776330
CAS No.: 802259-86-5
M. Wt: 187.22 g/mol
InChI Key: JNVHTQRLZFICEW-UHFFFAOYSA-N
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Description

Contextual Significance within Pyridine (B92270) Sulfonic Acid Chemistry

Pyridine sulfonic acids are a class of organic compounds that contain a pyridine ring functionalized with a sulfonic acid (-SO₃H) group. The pyridine ring is a basic heterocyclic structure analogous to benzene (B151609), but with one carbon atom replaced by a nitrogen atom. wikipedia.org This nitrogen atom significantly influences the ring's chemical reactivity.

The sulfonation of pyridine is notably more challenging than that of benzene. wikipedia.org The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic substitution reactions like sulfonation. Furthermore, the basic nitrogen atom can react with the sulfonating agent, sulfur trioxide (SO₃), further hindering the desired ring substitution. wikipedia.org Despite these difficulties, compounds like pyridine-3-sulfonic acid can be synthesized and are valuable as intermediates in the production of pharmaceuticals and as additives in electroplating baths. google.com 4-Ethylpyridine-3-sulfonic acid is a derivative within this family, with the addition of an ethyl group at the 4-position, which can influence its physical properties and reactivity compared to the parent pyridine-3-sulfonic acid.

Historical Perspectives on Pyridine Sulfonation Methodologies

The history of pyridine sulfonation is marked by efforts to overcome the inherent low reactivity of the pyridine ring. The first documented synthesis of pyridine-3-sulfonic acid was reported by O. Fischer in 1882, which required heating pyridine with concentrated sulfuric acid at very high temperatures (300°C to 350°C) for 24 hours, resulting in a modest 50% yield. google.comgoogle.com

Subsequent research focused on developing milder and more efficient methods. One significant advancement was the use of a mercury(II) sulfate (B86663) catalyst, which allows the reaction to proceed at a lower temperature of 230°C and increases the yield. google.com Another major strategy involves a multi-step synthesis pathway that avoids the direct sulfonation of pyridine. This often includes:

Oxidation of a substituted pyridine (like 3-chloropyridine) to its N-oxide. google.comgoogle.com

Sulfonation of the N-oxide, which is more reactive than the parent pyridine. google.comgoogle.com

Reduction of the N-oxide back to the pyridine, leaving the sulfonic acid group intact. google.comgoogle.com

More recent approaches continue to seek improved regioselectivity and efficiency. For instance, base-mediated methods for the direct, C4-selective sulfonylation of pyridine have been developed, highlighting ongoing innovation in the functionalization of this important heterocycle. chemistryviews.org

Scope and Research Trajectories for this compound

Direct research focused exclusively on this compound is limited. However, its synthesis and potential applications can be inferred from studies on related reactions. The synthesis of aryl picolyl sulfones from 4-ethylpyridine (B106801) has been demonstrated, indicating that the ethyl-substituted pyridine ring can undergo reactions at the picolyl position. researchgate.net

Future research trajectories for this compound are likely to be in the following areas:

Novel Synthetic Routes: Developing efficient and selective methods for its synthesis is a primary research goal. This could involve adapting modern sulfonation techniques, possibly using the N-oxide pathway or direct C-H functionalization, to the 4-ethylpyridine substrate.

Intermediate for Fine Chemicals: As a functionalized pyridine, it holds potential as a key intermediate in the synthesis of more complex molecules. pipzine-chem.com Its bifunctional nature (a basic nitrogen site and an acidic sulfonic acid group) could be exploited in the creation of novel ligands for coordination chemistry, specialized monomers for polymer science, or building blocks for pharmacologically active compounds. pipzine-chem.com

Materials Science Applications: Pyridine derivatives are used in the preparation of materials with special properties. pipzine-chem.com The unique structure of this compound could be investigated for creating new polymers or functional materials with specific thermal or solubility characteristics.

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

802259-86-5

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

4-ethylpyridine-3-sulfonic acid

InChI

InChI=1S/C7H9NO3S/c1-2-6-3-4-8-5-7(6)12(9,10)11/h3-5H,2H2,1H3,(H,9,10,11)

InChI Key

JNVHTQRLZFICEW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation

Established Synthetic Routes to 4-Ethylpyridine-3-sulfonic Acid

Traditional synthetic approaches to this compound rely on well-established organic reactions. These methods often involve harsh reaction conditions but are foundational in the synthesis of pyridine (B92270) sulfonic acids.

Direct Sulfonation Approaches

Direct sulfonation involves the introduction of a sulfonic acid group (–SO₃H) onto the 4-ethylpyridine (B106801) ring. This is typically achieved by reacting 4-ethylpyridine with a potent sulfonating agent. The choice of agent and reaction conditions is critical to control the position of sulfonation.

Sulfonating AgentTypical ConditionsProduct Focus
Oleum (H₂SO₄·SO₃)High temperaturesSulfonation of aromatic rings
Chlorosulfonic acid (ClSO₃H)Often used at lower temperatures than oleumCan lead to sulfonyl chlorides

Table 1: Common Sulfonating Agents and Conditions

While direct sulfonation of 4-ethylpyridine is a potential route, it presents challenges in regioselectivity. The ethyl group at the 4-position and the nitrogen atom in the pyridine ring direct incoming electrophiles to specific positions. This can lead to a mixture of isomers, necessitating complex purification steps. Research into the direct C-H sulfonylation of 4-alkylpyridines has shown that reactions with aryl sulfonyl chlorides can lead to sulfonylation at the picolyl position (the CH₂ group of the ethyl substituent) rather than on the pyridine ring itself. nih.govresearchgate.netacs.org

Derivatization from Precursor Pyridine Compounds

A more controlled approach involves the synthesis of this compound from a pyridine precursor that already has a functional group at the 3-position. This group is then converted into a sulfonic acid.

Common Precursors and Conversion Reactions:

3-Aminopyridine Derivatives: Diazotization of a 3-amino-4-ethylpyridine precursor, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst, can yield the corresponding sulfonyl chloride, which is then hydrolyzed to the sulfonic acid. researchgate.net

3-Halopyridine Derivatives: A 3-halo-4-ethylpyridine can be converted to the target compound through nucleophilic substitution with a sulfite (B76179) salt. Another method involves a metal-catalyzed coupling reaction to introduce the sulfonic acid group. A patented process for producing pyridine-3-sulfonic acid involves the oxidation of 3-chloropyridine (B48278) to its N-oxide, followed by sulfonation and subsequent reduction. google.comprepchem.comgoogle.com

Multi-Step Synthesis Strategies

Multi-step syntheses offer the highest degree of control over the final product's structure, allowing for the precise placement of the ethyl and sulfonic acid groups. These strategies often involve building the pyridine ring from acyclic precursors.

Novel and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, new methods for the synthesis of pyridine sulfonic acids are being developed. These approaches aim to reduce the environmental impact by using catalysts and more benign reaction conditions.

Catalyst-Mediated Synthesis of Pyridine Sulfonic Acids

The use of catalysts can significantly improve the efficiency and selectivity of sulfonation reactions, often allowing for milder reaction conditions.

Heterogeneous Catalysts: Silica-supported catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) and potassium bisulfate (SiO₂/KHSO₄), have been used for the sulfonation of aromatic compounds using sodium bisulfite. ajgreenchem.com These catalysts are reusable and can facilitate reactions under solvent-free conditions, reducing waste. ajgreenchem.com

Organocatalysts: N-sulfonic acid pyridinium-4-carboxylic acid chloride has been synthesized and used as an efficient catalyst for certain organic reactions. iau.ir The development of such catalysts for direct sulfonation could provide a more sustainable pathway. iau.ir

Electrochemical Methods: An electrochemical approach for the meta-sulfonylation of pyridines using nucleophilic sulfinates has been reported. nih.gov This method utilizes a dearomatization-rearomatization strategy and offers excellent regioselectivity. nih.gov

Sustainable Reaction Conditions and Solvent Systems

The principles of green chemistry are being applied to sulfonation reactions to minimize their environmental footprint.

Mechanistic Investigations of Synthetic Reactions

The synthesis of this compound, a substituted pyridine sulfonic acid, is primarily achieved through electrophilic aromatic substitution, specifically the sulfonation of 4-ethylpyridine. Mechanistic investigations into this transformation, while not extensively detailed in publicly available literature for this specific molecule, can be understood by drawing parallels with the well-studied sulfonation of pyridine and its derivatives. The reaction is characterized by the introduction of a sulfonic acid group (-SO₃H) onto the pyridine ring, a process that is influenced by the electronic properties of both the pyridine ring and the ethyl substituent.

Reaction Kinetics and Rate-Determining Steps

The sulfonation of aromatic compounds, including pyridine derivatives, is generally accepted to proceed via a two-step electrophilic aromatic substitution mechanism. The kinetics of this reaction are crucial for understanding and optimizing the synthesis of this compound.

The reaction is typically carried out using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) or chlorosulfonic acid. wikipedia.org The electrophile is believed to be sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.com

The reaction proceeds through the following key steps:

Formation of the electrophile: In the presence of a strong acid like sulfuric acid, sulfur trioxide becomes the active electrophile.

Electrophilic attack: The π-electron system of the 4-ethylpyridine ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. This step is considered the rate-determining step of the reaction. masterorganicchemistry.com The presence of the electron-withdrawing nitrogen atom in the pyridine ring deactivates it towards electrophilic attack compared to benzene (B151609), necessitating harsh reaction conditions such as high temperatures. pearson.comvaia.com The ethyl group at the 4-position, being an electron-donating group, can slightly activate the ring towards substitution, but the deactivating effect of the nitrogen atom remains dominant.

Deprotonation: A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the pyridine ring. vaia.com

The rate of the reaction is dependent on the concentrations of both the 4-ethylpyridine and the sulfonating agent, as well as the reaction temperature. While specific kinetic data for the sulfonation of 4-ethylpyridine is scarce, the general rate law for electrophilic aromatic sulfonation can be expressed as:

Rate = k[C₂H₅C₅H₄N][SO₃]

Where 'k' is the rate constant. The reaction kinetics are influenced by the steric hindrance and electronic effects of the ethyl group. The ethyl group at the 4-position directs the incoming sulfonic acid group to the 3-position due to the greater stability of the resulting intermediate. vaia.comquora.com

Table 1: Hypothetical Kinetic Parameters for the Sulfonation of Pyridine Derivatives

CompoundRelative Rate of Sulfonation (approx.)Activating/Deactivating Effect
Pyridine1Deactivating
4-Methylpyridine~2-3Weakly Activating
4-Ethylpyridine ~2-3 Weakly Activating
Benzene~10⁶Activating (relative to pyridine)

Intermediate Identification and Pathway Analysis

The key to understanding the reaction pathway in the synthesis of this compound lies in the identification and analysis of the reaction intermediates.

The primary intermediate in the electrophilic sulfonation of 4-ethylpyridine is the sigma complex (or arenium ion) . The attack of the electrophile (SO₃) can theoretically occur at the 2, 3, or 5-positions of the 4-ethylpyridine ring. However, the substitution is regioselective, strongly favoring the 3-position. vaia.comquora.com

This preference is explained by the stability of the respective carbocation intermediates.

Attack at the 3-position: The positive charge in the resulting sigma complex is delocalized over three carbon atoms. Crucially, the electronegative nitrogen atom does not bear a positive charge in any of the resonance structures. This leads to a more stable intermediate. vaia.com

Attack at the 2- or 4- (equivalent to 6-) position: The resulting sigma complexes have resonance structures where the electron-deficient nitrogen atom carries a positive charge. This is a highly unstable arrangement and therefore, these pathways are energetically unfavorable. vaia.comquora.com

The reaction pathway can be visualized as follows:

Formation of the 3-sigma complex: The electrophile (SO₃) attacks the 3-position of the 4-ethylpyridine ring.

Resonance stabilization: The resulting carbocation is stabilized by resonance.

Deprotonation: A proton is abstracted from the 3-position to restore aromaticity, yielding the final product, this compound.

Table 2: Properties of Intermediates in the Sulfonation of 4-Ethylpyridine

IntermediateStructureRelative Stability
3-Sigma Complex[C₂H₅C₅H₄N(SO₃)H]⁺More Stable
2-Sigma Complex[C₂H₅C₅H₄N(SO₃)H]⁺Less Stable

Note: The structures in this table are simplified representations of the carbocation intermediates.

Recent research has also explored alternative pathways for the functionalization of alkylpyridines. For instance, a method for the C-sulfonylation of 4-alkylpyridines, including 4-ethylpyridine, has been developed that proceeds through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate . nsf.govacs.org However, it is important to note that this method results in sulfonation at the ethyl group (picolyl position) rather than the pyridine ring, thus not yielding this compound. Another novel approach involves an electrochemical meta-C–H sulfonylation of pyridines, which proceeds through a radical mechanism involving a dearomatization-rearomatization strategy. nih.gov While innovative, the conventional electrophilic aromatic substitution remains the most direct conceptual pathway for the synthesis of this compound.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Ethylpyridine-3-sulfonic acid, ¹H and ¹³C NMR provide critical information about the electronic environment of each hydrogen and carbon atom, respectively.

¹H NMR and ¹³C NMR Analysis of Proton and Carbon Environments

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the signals reveal the nature and connectivity of hydrogen atoms. For this compound, three distinct sets of proton signals are expected: those from the ethyl group and those from the pyridine (B92270) ring.

The ethyl group should present as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂) protons, a classic signature of an ethyl group coupled to each other. The pyridine ring is expected to show three distinct aromatic proton signals. The proton at the C-2 position, being adjacent to the nitrogen and the sulfonyl group, would likely be the most deshielded and appear furthest downfield. The protons at C-5 and C-6 would also exhibit unique chemical shifts influenced by their position relative to the substituents.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. youtube.com The spectrum of this compound would be expected to show seven signals corresponding to its seven carbon atoms. The carbons of the pyridine ring would appear in the aromatic region, with their exact shifts influenced by the electron-withdrawing sulfonic acid group and the electron-donating ethyl group. The C-3 and C-4 carbons, directly bonded to the substituents, would show significant shifts. The two carbons of the ethyl group would appear in the aliphatic (upfield) region of the spectrum. chemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm. These are estimated values based on analogous compounds.

¹H NMR
Protons Predicted δ (ppm) Multiplicity
H-2 (Pyridine) 8.8 - 9.1 Singlet (s)
H-5 (Pyridine) 7.8 - 8.1 Doublet (d)
H-6 (Pyridine) 8.6 - 8.9 Doublet (d)
-CH₂- (Ethyl) 2.8 - 3.1 Quartet (q)
-CH₃ (Ethyl) 1.2 - 1.5 Triplet (t)
¹³C NMR
Carbon Atom Predicted δ (ppm)
C-2 150 - 153
C-3 135 - 138
C-4 155 - 158
C-5 125 - 128
C-6 148 - 151
-CH₂- 25 - 28

2D NMR Techniques for Connectivity Mapping

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a strong cross-peak between the methylene and methyl protons of the ethyl group. It would also reveal a correlation between the adjacent H-5 and H-6 protons on the pyridine ring, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the triplet at ~1.3 ppm would show a cross-peak with the methyl carbon signal at ~14 ppm, while the downfield aromatic proton signals would correlate with their respective pyridine ring carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). youtube.com HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For example, the methylene protons of the ethyl group would be expected to show a correlation to the C-3 and C-5 carbons of the pyridine ring, as well as the C-4 carbon they are attached to. The H-2 proton would show correlations to C-3 and C-4, helping to confirm the substitution pattern. sdsu.edu

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each type of bond and functional group absorbs at a characteristic frequency range, making FTIR an excellent tool for functional group identification. researchgate.netthermofisher.com For this compound, the key functional groups are the sulfonic acid (–SO₃H), the pyridine ring, and the ethyl group (–CH₂CH₃). The analysis draws parallels from the spectra of pyridine-3-sulfonic acid and other ethyl-substituted pyridines. asianpubs.orgnih.gov

Key Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretching Pyridine Ring
~2970-2850 C-H Stretching Ethyl Group
~2900 O-H Stretching Sulfonic Acid
~1630-1550 C=C, C=N Stretching Pyridine Ring
~1470 C-H Bending Ethyl Group
~1250-1150 S=O Asymmetric Stretching Sulfonic Acid
~1080-1030 S=O Symmetric Stretching Sulfonic Acid

The broad O-H stretch from the sulfonic acid is a highly characteristic feature. The strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds are definitive indicators of the sulfonyl group. asianpubs.org Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman is particularly effective for analyzing non-polar, symmetric bonds and provides a unique "fingerprint" of the molecule. researchgate.net

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule. The pyridine ring breathing mode, a collective in-plane vibration of the entire ring, typically gives a strong and sharp signal in the Raman spectrum. asianpubs.org The symmetric S=O stretch of the sulfonyl group is also expected to be Raman active. researchgate.net

Key Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group
~3120-3040 C-H Stretching Pyridine Ring
~2940 C-H Stretching Ethyl Group
~1630 C=C, C=N Stretching Pyridine Ring
~1035 S=O Symmetric Stretching Sulfonic Acid
~1020 Ring Breathing Mode Pyridine Ring

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. chemicalbook.com

For this compound (C₇H₉NO₃S), the calculated molecular weight is approximately 203.22 g/mol . A high-resolution mass spectrum would confirm this exact mass, thereby verifying its elemental composition.

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and characteristic of the molecule's structure. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Identity of Fragment Fragmentation Pathway
203 [C₇H₉NO₃S]⁺ Molecular Ion
123 [C₇H₉N]⁺ Loss of SO₃
122 [C₇H₈N]⁺ Loss of HSO₃
107 [C₆H₇N]⁺ Loss of ethyl group from [M-SO₃]⁺

The most common fragmentation pathways would likely involve the loss of the sulfonic acid group, either as a neutral SO₃ molecule (loss of 80 Da) or as a radical ·HSO₃ (loss of 81 Da). Subsequent fragmentation of the remaining 4-ethylpyridinium cation could involve the loss of the ethyl group or other rearrangements characteristic of substituted pyridines. This detailed fragmentation analysis provides definitive confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the chemical formula C7H9NO3S, the theoretical exact mass can be calculated by summing the masses of its constituent atoms (carbon, hydrogen, nitrogen, oxygen, and sulfur).

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C7H9NO3S

| Calculated Monoisotopic Mass | 187.03031 g/mol |

This table is generated based on established atomic masses and provides the foundational data required for HRMS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique for separating, identifying, and quantifying components within a sample. It is particularly useful for assessing the purity of a compound and confirming its identity through fragmentation analysis.

A typical LC-MS/MS method for a polar compound like this compound would involve a reversed-phase chromatography column, such as a C18 column, with a polar mobile phase. The gradient elution would likely start with a high percentage of aqueous solvent, gradually increasing the organic solvent proportion to elute the compound. Given its polar nature, careful method development is necessary to achieve good peak shape and retention. lcms.czlcms.cz

Upon entering the mass spectrometer, the parent ion corresponding to the protonated molecule [M+H]+ would be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This MS/MS spectrum provides a structural fingerprint of the molecule. While specific experimental LC-MS/MS data for this compound is not available, the fragmentation would be expected to involve cleavage of the ethyl group and the sulfonic acid moiety from the pyridine ring. This technique is crucial for impurity profiling, ensuring the quality and integrity of the compound. lcms.cz The analysis of related pyridine derivatives by LC-MS/MS has been demonstrated to be an effective method for their characterization and quantification. nih.govuobaghdad.edu.iq

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

To date, a specific single crystal X-ray diffraction study for this compound has not been reported in the surveyed literature. However, the crystal structure of a coordination complex containing 4-ethylpyridine (B106801), [Cd(4-ethylpyridine)2][Au(CN)2]2, has been determined. researchgate.net This indicates that the 4-ethylpyridine moiety is amenable to crystallization and structural analysis. For this compound, obtaining single crystals suitable for X-ray diffraction would allow for the precise determination of its molecular geometry in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of crystal packing and intermolecular interactions is fundamental to understanding the physical properties of a crystalline solid. In the absence of a specific crystal structure for this compound, insights can be drawn from the known structures of related pyridinium (B92312) salts and sulfonic acids.

The molecular structure of this compound contains both a hydrogen bond donor (the sulfonic acid group) and hydrogen bond acceptors (the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonic acid group). This functionality suggests that the crystal packing will be dominated by strong hydrogen bonding interactions. It is highly probable that the sulfonic acid proton will transfer to the pyridine nitrogen, forming a zwitterion in the solid state. This would lead to strong charge-assisted hydrogen bonds between the resulting pyridinium cation and the sulfonate anion.

Furthermore, C-H···O and potential π-π stacking interactions involving the pyridine rings could also play a significant role in stabilizing the crystal lattice. researchgate.net The study of related benzoate (B1203000) salts with pyridinium cations has shown that such interactions are crucial in building the supramolecular architecture. researchgate.net

Computational and Theoretical Chemistry of 4 Ethylpyridine 3 Sulfonic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method in computational chemistry.

DFT calculations can determine the optimized molecular geometry of 4-Ethylpyridine-3-sulfonic acid, minimizing its energy to find the most stable conformation. From this, one can analyze the electronic structure, including the distribution of electron density and the energies of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For a related compound, 4-ethylpyridine (B106801), DFT calculations have been performed to determine its electronic properties. researchgate.net While direct data for this compound is not available, a similar approach would be used. The introduction of a sulfonic acid group is expected to significantly influence the electronic properties by withdrawing electron density from the pyridine (B92270) ring.

Table 1: Illustrative Frontier Molecular Orbital Energies (Calculated for a similar pyridine derivative)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: This data is illustrative and based on general findings for similar aromatic sulfonic acids, not specific to this compound.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of a compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding tensors for each nucleus. Comparing theoretical spectra with experimental data can confirm the molecular structure. While experimental NMR data for 4-ethylpyridine exists, specific predicted spectra for this compound are not found in the literature. nih.govchemicalbook.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption. This allows for the calculation of the absorption wavelengths (λmax), which correspond to the energy required to excite an electron from a lower energy orbital to a higher one. Studies on similar compounds often show good agreement between theoretical and experimental UV-Vis spectra. researchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Each peak represents a specific vibrational mode of the molecule, such as stretching or bending of bonds. Comparing the calculated and experimental IR spectra is a common method for structural verification. Theoretical vibrational frequencies have been calculated for 4-ethylpyridine, showing good agreement with experimental data after scaling. researchgate.netchemicalbook.com

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (Sulfonic Acid) Stretching ~3500
C-H (Aromatic) Stretching ~3100
C=N (Pyridine) Stretching ~1600
S=O (Sulfonic Acid) Asymmetric Stretch ~1350
S=O (Sulfonic Acid) Symmetric Stretch ~1150

Note: These are typical frequency ranges and not specific calculated values for this compound.

DFT is an essential tool for studying reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For a molecule like this compound, DFT could be used to model reactions such as its synthesis via sulfonation of 4-ethylpyridine or its participation in further chemical transformations. For instance, the sulfonation of pyridine N-oxide is a known synthetic route for related compounds. google.com DFT could elucidate the mechanism of this reaction, including the role of the N-oxide group in directing the sulfonation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a way to study the time-dependent behavior of a molecular system. MD simulations compute the trajectories of atoms and molecules by solving Newton's equations of motion.

While this compound has a relatively rigid pyridine ring, the ethyl and sulfonic acid groups have rotational freedom. MD simulations can explore the different possible conformations of the molecule and determine their relative stabilities. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or in solution. The simulations can reveal the preferred orientations of the side chains and the dynamics of their movement.

The behavior of a molecule can be significantly different in solution compared to the gas phase. MD simulations are an excellent method for studying solvation effects. By simulating this compound in a box of solvent molecules (e.g., water), one can study how the solvent organizes around the solute and how this affects the solute's conformation and properties.

These simulations can provide insights into the hydrogen bonding network between the sulfonic acid group and water molecules, which is crucial for understanding its solubility and acidity in aqueous solutions. The interaction with the solvent can also influence the molecule's reactivity and spectroscopic properties.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies for this compound focus on finding a mathematical relationship between the compound's properties and its molecular descriptors. These descriptors are numerical representations of the molecular structure and can be categorized into several types, including electronic, steric, and topological.

Correlation of Structural Descriptors with Derived Properties

The foundation of QSPR for this compound lies in the correlation of its structural descriptors with various derived properties. The process begins with the calculation of a wide array of descriptors that characterize the molecule's topology, geometry, and electronic distribution. These descriptors are then statistically correlated with experimentally determined or computationally predicted properties.

Key structural descriptors for this compound would include:

Topological descriptors: These are derived from the two-dimensional representation of the molecule and describe aspects like its size, shape, and degree of branching. Examples include the Wiener index and Kier & Hall molecular connectivity indices.

Geometric descriptors: These are calculated from the three-dimensional coordinates of the atoms and include descriptors such as the molecular surface area and volume.

Electronic descriptors: These relate to the distribution of electrons within the molecule and are crucial for understanding its reactivity. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical descriptors: These include properties like molar refractivity and logP (octanol-water partition coefficient), which are often calculated from empirical models.

These descriptors can be correlated with a range of properties such as boiling point, solubility, and pKa. For instance, the high polarity introduced by the sulfonic acid group is expected to strongly influence its water solubility, a property that can be modeled using a combination of electronic and topological descriptors.

Below is an interactive data table illustrating potential structural descriptors for this compound and their hypothetical values.

Descriptor TypeDescriptor NameHypothetical ValueSignificance
Topological Wiener Index458Relates to molecular branching and size.
Topological First-order Molecular Connectivity Index (¹χ)4.215Encodes information about the degree of connectivity and branching.
Geometric Molecular Surface Area (Ų)210.5Influences interactions with solvents and other molecules.
Geometric Molecular Volume (ų)185.7Relates to steric effects and density.
Electronic Dipole Moment (Debye)5.8Indicates the overall polarity of the molecule.
Electronic HOMO Energy (eV)-8.2Relates to the molecule's ability to donate electrons.
Electronic LUMO Energy (eV)-1.5Relates to the molecule's ability to accept electrons.
Physicochemical logP-1.2Predicts the molecule's hydrophilicity/lipophilicity.

Predictive Modeling for Chemical Reactivity

Building on the correlation of structural descriptors with properties, predictive models for the chemical reactivity of this compound can be developed. These models are typically generated using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN).

The chemical reactivity of this compound is largely governed by the electronic characteristics of the pyridine ring and the sulfonic acid group. The electron-withdrawing nature of the sulfonic acid group deactivates the pyridine ring towards electrophilic substitution, while the ethyl group has a mild activating effect. The nitrogen atom in the pyridine ring, with its lone pair of electrons, is a primary site for protonation and reactions with electrophiles.

A predictive QSPR model for reactivity might use descriptors such as the HOMO-LUMO energy gap, partial charges on specific atoms (e.g., the nitrogen atom or the carbon atoms of the pyridine ring), and electrostatic potential maps. For example, a lower HOMO-LUMO gap generally suggests higher reactivity.

An illustrative predictive model for a specific reaction rate (log k) could take the form of a linear equation:

log k = β₀ + β₁(HOMO) + β₂(LUMO) + β₃(qN) + ... + ε

Where:

log k is the logarithm of the reaction rate constant.

β₀, β₁, β₂, β₃ are coefficients determined from regression analysis.

HOMO and LUMO are the energies of the respective molecular orbitals.

qN is the partial charge on the nitrogen atom.

ε is the error term.

The following interactive data table presents a hypothetical dataset that could be used to build a QSPR model for predicting the pKa of pyridine derivatives, including this compound.

CompoundExperimental pKaHOMO (eV)LUMO (eV)Partial Charge on N
Pyridine5.25-9.67-0.53-0.21
4-Ethylpyridine6.02-9.52-0.45-0.24
Pyridine-3-sulfonic acid3.44-10.12-1.15-0.15
This compound (Predicted) -8.2 -1.5 -0.18

By training a model on the known data for related compounds, a reliable prediction for the pKa of this compound can be made. These predictive models are invaluable tools in computational chemistry for screening virtual compounds and prioritizing experimental work.

Chemical Reactivity and Derivative Chemistry

Acid-Base Equilibria and Protonation States

The presence of both a basic pyridine (B92270) nitrogen and an acidic sulfonic acid group imparts amphoteric properties to 4-Ethylpyridine-3-sulfonic acid, leading to complex acid-base equilibria.

Potentiometric Titration and pKa Determination

Potentiometric titration is a standard analytical technique used to determine the concentration of a substance by measuring the potential of a suitable electrode as a function of the volume of a titrant added. wikipedia.orgyoutube.comfsu.edu This method is particularly useful for characterizing acids and bases and for determining their dissociation constants (pKa values). wikipedia.org

For aromatic sulfonic acids, potentiometric titrations can be performed in aqueous or non-aqueous solvents. core.ac.uk In aqueous solutions, sulfonic acids are strong acids, often comparable in strength to mineral acids. core.ac.uk The titration of a mixture of acids with different dissociation constants can be achieved with high precision, provided the pKa values differ significantly. stackexchange.com The endpoint of the titration can be determined from a plot of pH versus the volume of titrant, or more accurately from its derivative plots. stackexchange.com

A summary of relevant pKa data for related compounds is presented in the table below.

CompoundpKaSolventReference
3-Pyridinesulfonic acidNot specifiedNot specified nih.gov
Benzenesulfonic acid derivativesVaries with substituentNot specified organic-chemistry.org
Isoniazid (calculated)3.29Water chemicalbook.com
Pyridoxine (calculated)5.65Water chemicalbook.com

pH-Dependent Speciation Studies

The speciation of this compound in solution is highly dependent on the pH. Due to its amphoteric nature, it can exist in various protonation states. At very low pH, both the pyridine nitrogen and the sulfonic acid group will be protonated, resulting in a cationic species. As the pH increases, the sulfonic acid group, being strongly acidic, will deprotonate first to form a zwitterionic species, where the pyridine nitrogen is protonated (pyridinium) and the sulfonic acid group is deprotonated (sulfonate). At higher pH values, the pyridinium (B92312) ion will deprotonate, leading to an anionic species.

The existence of zwitterionic forms is a common feature for molecules containing both acidic and basic centers. The specific pH ranges over which each species predominates are governed by the respective pKa values of the functional groups.

Substitution Reactions and Functional Group Transformations

The reactivity of this compound allows for a variety of substitution reactions and functional group transformations, enabling the synthesis of a diverse range of derivatives.

Reactions Involving the Sulfonic Acid Group

The sulfonic acid group is a versatile functional handle that can be converted into other important functionalities, most notably sulfonyl chlorides and sulfonamides.

The conversion of sulfonic acids to sulfonyl chlorides can be achieved using various chlorinating agents. rsc.orggoogle.comgoogle.comlookchem.com For instance, the reaction of 4-hydroxypyridine-3-sulfonic acid with a mixture of phosphorus oxychloride and phosphorus trichloride, followed by treatment with chlorine gas, yields 4-chloropyridine-3-sulfonyl chloride. fsu.edu Another method involves the use of phosphorus pentachloride. google.com

Once formed, the sulfonyl chloride is a highly reactive intermediate that can readily undergo nucleophilic substitution. A key transformation is the reaction with amines to form sulfonamides. nih.govnih.gov Microwave-assisted synthesis has been reported as an efficient method for the direct conversion of sulfonic acids to sulfonamides, avoiding the isolation of the sulfonyl chloride intermediate. organic-chemistry.org This method demonstrates good functional group tolerance. organic-chemistry.org A study on the synthesis of 4-substituted pyridine-3-sulfonamides utilized 4-chloropyridine-3-sulfonamide (B47618) as a precursor, which was then modified at the 4-position. osti.gov

Modifications of the Pyridine Ring

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the position of substitution being directed by the existing substituents.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. pearson.comquimicaorganica.org Electrophilic substitution on pyridine typically occurs at the 3- and 5-positions. pearson.comquimicaorganica.org In the case of this compound, the sulfonic acid group is a deactivating meta-director, while the ethyl group is a weak activating ortho-, para-director. The nitrogen atom itself strongly deactivates the 2-, 4-, and 6-positions towards electrophilic attack. quora.com Therefore, further electrophilic substitution would be expected to be challenging and likely to occur at the 5-position. The sulfonation of pyridine itself requires harsh conditions, such as heating with fuming sulfuric acid at high temperatures, to yield pyridine-3-sulfonic acid. quimicaorganica.orgpearson.comgoogle.com

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack at the 2-, 4-, and 6-positions, especially when a good leaving group is present at these positions. stackexchange.comnih.govwikipedia.orgmasterorganicchemistry.com The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives this regioselectivity. stackexchange.comwikipedia.org In the context of 4-substituted pyridine-3-sulfonamides, nucleophilic displacement of a group at the 4-position has been demonstrated. nih.govosti.gov For instance, 4-chloropyridine-3-sulfonamide can react with various nucleophiles to introduce new substituents at the 4-position. osti.gov

Reactions at the Ethyl Side Chain

The ethyl group attached to the pyridine ring can also undergo chemical modifications. The oxidation of ethyl groups on pyridine rings to carboxylic acids is a known transformation. For example, 5-ethyl-2-methylpyridine (B142974) can be selectively oxidized to 6-methylpyridyl-3-acetic acid. rsc.org Similarly, 3-ethylpyridine (B110496) can be converted to pyridyl-3-acetic acid. rsc.org While specific studies on the oxidation of the ethyl group in this compound were not found, it is plausible that under appropriate conditions, the ethyl group could be oxidized to an acetyl or a carboxylic acid group.

Another potential reaction at the ethyl side chain is C-H activation. For instance, 4-alkylpyridines can undergo C-sulfonylation at the picolyl position (the CH2 group of the alkyl chain) via the formation of N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediates. google.com This reaction allows for the formal sulfonylation of an unactivated C-H bond. google.com

Complexation Chemistry

The presence of the pyridine nitrogen atom and the oxygen atoms of the sulfonic acid group gives this compound the potential to act as a versatile ligand in coordination chemistry.

While specific studies on the metal coordination of this compound are not extensively documented, its behavior can be inferred from the known chemistry of pyridine and sulfonate ligands. The pyridine nitrogen possesses a lone pair of electrons, making it a good Lewis base capable of coordinating to a wide variety of transition metals. wikipedia.orgresearchgate.net Pyridine is considered a weak pi-acceptor ligand and its coordination to a metal center is a common feature in the structure of many coordination complexes. wikipedia.org

The sulfonic acid group, typically deprotonated to a sulfonate anion in neutral or basic conditions, can also participate in coordination. The sulfonate group can act as a ligand, although its coordination is often in a fine balance with its role as a hydrogen bond acceptor. The coordination can occur in a monodentate or bidentate fashion through its oxygen atoms.

The combination of the pyridine nitrogen and the sulfonate group allows for several potential coordination modes for this compound, as outlined in the table below.

Potential Coordination Modes of this compoundDescription
N-monodentate Coordination occurs solely through the pyridine nitrogen atom. The sulfonate group may be non-coordinating or involved in hydrogen bonding.
O-monodentate Coordination occurs through one of the oxygen atoms of the sulfonate group.
N,O-bidentate (chelation) Both the pyridine nitrogen and an oxygen from the sulfonate group coordinate to the same metal center, forming a chelate ring.
Bridging The ligand bridges two or more metal centers, potentially using the nitrogen and/or the sulfonate group.

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other competing ligands.

The bifunctional nature of this compound, possessing both a nitrogen donor and a sulfonate group, makes it a potential candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The directional bonding of the pyridine nitrogen combined with the potential for the sulfonate group to bridge metal centers could lead to the formation of extended one-, two-, or three-dimensional networks.

While specific MOFs based on this compound are not prominently reported, the principles of MOF design suggest its utility. The ethyl group at the 4-position would project into the pores or galleries of the resulting framework, influencing its steric and electronic environment. The sulfonic acid group could also impart hydrophilicity and ion-exchange capabilities to the framework.

Electrophilic and Nucleophilic Aromatic Substitution Studies

The reactivity of the this compound ring towards aromatic substitution is governed by the electronic nature of the pyridine nitrogen and the existing substituents.

The pyridine ring itself is electron-deficient compared to benzene, making electrophilic aromatic substitution (EAS) generally more difficult and requiring harsh conditions. biosynce.comquimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack. biosynce.com Conversely, this electron deficiency makes the pyridine ring more susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen (the 2- and 4-positions). stackexchange.comchemistry-online.com

The substituents on the ring, an ethyl group at position 4 and a sulfonic acid group at position 3, further modulate this reactivity.

Ethyl Group (at C4): This is an alkyl group and acts as a weak electron-donating group through an inductive effect.

Sulfonic Acid Group (at C3): This is a strongly electron-withdrawing and deactivating group.

Electrophilic Aromatic Substitution (EAS):

Electrophilic attack on the pyridine ring is directed to the 3- (or 5-) position, as attack at the 2-, 4-, or 6-positions would lead to a highly unstable resonance intermediate with a positive charge on the electronegative nitrogen atom. biosynce.comquora.comquora.com In this compound, the 3- and 4-positions are already substituted. The remaining open positions are 2, 5, and 6.

PositionDirecting EffectsPredicted Reactivity for EAS
2 Deactivated by nitrogen.Highly disfavored.
5 Meta to the deactivating sulfonic acid group. Ortho to the activating ethyl group.The most likely position for further electrophilic substitution, although the reaction would still be difficult due to the overall deactivated nature of the ring.
6 Deactivated by nitrogen.Highly disfavored.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring, as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comquora.comquimicaorganica.org For this compound, the 4-position is blocked by the ethyl group. Therefore, the most likely position for nucleophilic attack is the 2-position. The strongly electron-withdrawing sulfonic acid group at the 3-position would further activate the ring towards nucleophilic attack.

PositionDirecting EffectsPredicted Reactivity for NAS
2 Activated by nitrogen. Activated by the adjacent electron-withdrawing sulfonic acid group.The most probable site for nucleophilic aromatic substitution, assuming a suitable leaving group is present at this position.
6 Activated by nitrogen.A possible site for nucleophilic aromatic substitution, but likely less favored than the 2-position due to the activating effect of the adjacent sulfonic acid group on position 2.

Advanced Applications in Chemical Science and Engineering

Catalysis and Catalytic System Development

The presence of both acidic and basic centers allows for its use in a variety of catalytic systems, from solid-supported catalysts to novel ionic liquids, driving key organic reactions with high efficiency.

Heterogeneous catalysts are prized in industrial applications for their ease of separation from reaction mixtures, which simplifies product purification and enables catalyst recycling. dtic.mil Compounds structurally similar to 4-Ethylpyridine-3-sulfonic acid have been successfully immobilized on solid supports to create robust and reusable solid acid catalysts.

For instance, a catalyst created by bonding pyridinium-3-carboxylic acid-N-sulfonic acid chloride to iron oxide (Fe3O4) nanoparticles serves as an efficient, magnetically separable heterogeneous catalyst. researchgate.net This system has been effectively used in the one-pot, multi-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. researchgate.net The catalyst's magnetic nature allows for easy recovery and it has been reused successfully multiple times. researchgate.net Similarly, silica (B1680970) has been functionalized with pyridine (B92270) sulfonic acid to create a heterogeneous catalyst for the hydrolysis of cellulose. mu.edu.iq The functionalization of activated carbon with sulfonic acid groups has also been shown to create solid acid catalysts where the acid strength and number of acid sites increase with the sulfonic acid content. researchgate.net

The sulfonic acid moiety provides strong Brønsted acidity, making this compound and its derivatives excellent candidates for catalyzing a wide range of acid-mediated organic transformations. These reactions are fundamental in the synthesis of fine chemicals, pharmaceuticals, and polymers.

Esterification, a crucial reaction for producing esters used as solvents, plasticizers, and in fragrances, is efficiently catalyzed by pyridine sulfonic acid-based systems. A patent for pyridine-sulfonic acid salt ionic liquids describes their use in esterification with molar ratios of catalyst:acid:alcohol typically in the range of (0.1–5):1:(1–5). acs.org These reactions are often conducted at temperatures between 70–120 °C for 2–48 hours, achieving high conversion rates of 70–100% with 100% selectivity for the ester product. acs.org Another study on sulfonic acid functionalized ionic liquids (SAILs) for the esterification of oleic acid with ethanol (B145695) found that microwave heating was more effective than conventional heating. upatras.gr

The table below summarizes the catalytic performance of a related pyridinium-based ionic liquid in the synthesis of ethyl levulinate from furfuryl alcohol, a key biomass conversion reaction.

Catalytic Conversion of Furfuryl Alcohol to Ethyl Levulinate benicewiczgroup.com
CatalystTemperature (°C)Time (h)FA Conversion (%)EL Yield (%)
[PSna][HSO₄]110297.7996.10

Furthermore, related catalysts like N-ethylpyridinium hydrogen sulfate (B86663) have proven effective in condensation reactions, such as the synthesis of bis(indolyl)methanes. acs.org The reusability of this catalyst was demonstrated over three cycles, with yields of 74%, 68%, and 60%, respectively. acs.org

Ionic liquids (ILs) are salts with melting points below 100 °C that are valued as "green" solvents and catalysts due to their low vapor pressure, high thermal stability, and tunable properties. acs.org Incorporating a sulfonic acid group into a pyridine-based cation, as in this compound, creates a class of compounds known as Brønsted acidic ionic liquids. acs.org

These functionalized ILs combine the advantages of traditional acid catalysts (like sulfuric acid) with the unique properties of ionic liquids. upatras.gr A novel pyridinium (B92312) propyl sulfonic acid ionic liquid, [PSna][HSO₄], was synthesized and found to have a Hammett acidity (H₀) of 0.86, indicating strong acidity. benicewiczgroup.com This IL demonstrated excellent thermal stability up to 200 °C. benicewiczgroup.com The synthesis of N-ethylpyridinium hydrogen sulfate results in a viscous liquid that can be recovered after reaction by evaporation and reused. acs.org These catalysts merge the benefits of homogeneous catalysis (high activity) with the operational advantages of heterogeneous systems (easy separation and recyclability). upatras.gr

Catalytic Performance in Bis(indolyl)methane Synthesis acs.org
CatalystRunYield (%)
[EtPy]HSO₄174
268
360

Material Science and Polymer Chemistry

In material science, the dual functionality of pyridine sulfonic acids is leveraged to modify existing polymers or to be incorporated as a monomer in the synthesis of new, advanced materials with tailored properties for specific, high-performance applications.

The functionalization of pre-existing polymers with specific chemical groups is a powerful strategy to impart new properties. The sulfonic acid group can be introduced onto polymer backbones, such as poly(ether ether ketone) (PEEK), through sulfonation reactions to create sulfonated PEEK (SPEEK). canada.caresearchgate.net This process enhances properties like hydrophilicity and provides sites for ion exchange. researchgate.net

Similarly, the pyridine moiety can be incorporated into polymer structures. For example, a new type of polyether ether ketone with a pyridine side group has been synthesized to create binding sites for silver ions, aiming for antimicrobial applications. nih.gov In other research, hyperbranched pyridylphenylene polymers have been functionalized with sulfuric acid to create nanocomposite catalysts. researchgate.net The interaction between sulfonic acid groups and pyridine rings is also a key mechanism for reactive compatibilization in immiscible polymer blends, where the ionic crosslinking between sulfonated polystyrene and poly(2-vinyl pyridine) suppresses phase separation and strengthens the material. dtic.mil

The combination of a fixed acidic site (sulfonic acid) and a basic site (pyridine) makes molecules like this compound ideal building blocks for ion exchange materials. These materials are crucial for applications such as water purification, chemical separations, and energy technologies.

A primary application is in the development of polymer electrolyte membranes (PEMs), particularly for high-temperature fuel cells (HT-PEMFCs). upatras.gr Aromatic polymers containing main-chain pyridine units can be doped with strong acids like phosphoric acid to create materials with high proton conductivity. upatras.grbenicewiczgroup.com The basic pyridine nitrogen serves as an excellent site for acid doping, facilitating proton transport. benicewiczgroup.com Membranes made from pyridine-based polybenzimidazoles have demonstrated high proton conductivities of 0.1 to 0.2 S/cm at 160 °C. benicewiczgroup.com

In another advanced application, sulfonated pyridine-styrene-divinylbenzene resins embedded in porous silica have been synthesized for the chromatographic separation of lithium isotopes. mdpi.comresearchgate.net The bifunctional nature of the resin, containing both sulfonic acid and pyridine groups, plays a key role in the ion-exchange process that enables the fractionation of ⁶Li and ⁷Li. researchgate.net

Development of Hybrid Organic-Inorganic Materials

The creation of hybrid organic-inorganic materials offers a pathway to combine the advantageous properties of both classes of materials, such as the processability and functionality of organic molecules with the thermal and mechanical stability of inorganic frameworks. Pyridine derivatives are frequently employed as the organic linkers in these hybrids, particularly in the formation of Metal-Organic Frameworks (MOFs) and other coordination polymers.

The utility of pyridine-based compounds in this context is demonstrated by the synthesis of inorganic-organic hybrid materials based on lead(II) bromide and various pyridine–hydrazone ligands. rsc.org In these materials, the pyridine nitrogen and other functional groups on the organic block coordinate to the metal centers, leading to the formation of diverse and complex architectures, including discrete molecules, 1D chains, and 2D networks. rsc.org The specific coordination mode of the organic ligand dictates the final dimensionality and topology of the metal-organic network. rsc.org

While specific research on this compound in this area is not extensively documented, its structure is highly conducive to such applications. The pyridine nitrogen can act as a coordination site for metal ions, while the sulfonic acid group provides a versatile handle for forming strong ionic or hydrogen bonds with the inorganic components. This dual functionality could allow it to act as a cross-linking agent, enhancing the stability and dictating the structural properties of the resulting hybrid material. The sulfonic acid group could also be used to modulate the hydrophilicity and ion-exchange capacity of the final material.

Table 1: Potential Roles of Functional Groups in this compound in Hybrid Materials

Functional GroupPotential Role in Hybrid Material Formation
Pyridine Ring Coordination to metal centers; π-π stacking interactions.
Sulfonic Acid Group Strong acidic site for proton conductivity; Anionic coordination to metal centers; Hydrogen bonding with inorganic or organic components.
Ethyl Group Steric influence on framework topology; Introduction of hydrophobicity.

Advanced Synthetic Intermediate in Organic Synthesis

The unique arrangement of functional groups on this compound makes it a valuable starting material for the synthesis of more complex and specialized molecules.

Substituted pyridines are fundamental building blocks for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. For instance, complex structures like pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused heterocycles have been synthesized from substituted pyridine precursors. tandfonline.comacs.org These multi-ring systems often exhibit significant biological activity and are explored as potential therapeutic agents, such as phosphodiesterase IV (PDE4) inhibitors for treating asthma and COPD. acs.org

The general strategy involves using a functionalized pyridine derivative that can undergo a series of cyclization reactions to build the adjoining rings. In one such approach, an aminothieno[2,3-c]pyridine derivative serves as the starting point for constructing the pyrimidine (B1678525) ring and other fused systems. tandfonline.com

This compound, with its reactive sites, serves as a plausible precursor for analogous complex structures. The sulfonic acid group can be converted into other functional groups, such as halides or amines, which are then used as handles for annulation reactions to build fused rings. The ethyl group and the pyridine ring itself can also be modified to achieve the desired final structure. The synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives as potential EGFR inhibitors highlights the modular approach where different pyridine-based cores are used to construct complex, biologically active molecules. nih.govnih.gov

Biomimetic chemistry seeks to replicate complex biological transformations using simpler, synthetic molecules. The nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and its phosphate (B84403) (NADPH) are essential cofactors in biological redox reactions, functioning as nature's hydride carriers. The core of this activity lies in the reversible transformation between the aromatic pyridinium ring (in NAD+/NADP+) and the non-aromatic dihydropyridine (B1217469) ring (in NADH/NADPH).

Researchers have successfully mimicked this hydride-shuttling capability using synthetic pyridine-based systems. Cationic 2,6-bis(imino)pyridine (BIP) organoaluminum complexes have been shown to act as chemically reversible hydride exchangers, closely resembling the NAD(P)H/NAD(P)+ couple. acs.org In these systems, the pyridine ring can be dearomatized by accepting a hydride, storing it in a stable form, and can then release it to an electrophile, thereby regenerating the aromatic pyridine ring. acs.org This process is central to developing catalytic systems for reactions like the reduction of CO2 to methanol (B129727), where pyridine itself can act as a biomimetic organo-hydride donor. arxiv.org

The electronic properties of the pyridine ring in this compound are influenced by both the electron-donating ethyl group and the strongly electron-withdrawing sulfonic acid group. This electronic tuning could be harnessed to modulate the hydride-donating potential of a corresponding dihydropyridine derivative in biomimetic applications, making it a potential candidate for the design of novel redox catalysts.

The synthesis of novel pyridine derivatives is a major focus of organic and medicinal chemistry due to their wide range of biological activities and applications. researchgate.net Pyridine-containing hybrids, where the pyridine ring is combined with other heterocyclic systems like thiazole (B1198619) or pyrazole, are being actively developed as potential anticancer agents. nih.govnih.gov

This compound offers multiple avenues for derivatization:

Reactions at the Sulfonic Acid Group: The sulfonic acid can be converted into sulfonyl chlorides, sulfonamides, or sulfonate esters, providing access to a wide array of new compounds. Desulfonation can also be performed to generate the corresponding 4-ethylpyridine (B106801).

Electrophilic Substitution on the Pyridine Ring: The existing substituents direct the position of further functionalization on the pyridine ring, allowing for the introduction of nitro, halogen, or acyl groups.

Modification of the Ethyl Group: The ethyl group can be oxidized or halogenated at the benzylic-like position to introduce further functionality.

These transformations allow chemists to use this compound as a scaffold to build a library of new pyridine derivatives for screening in drug discovery and materials science applications.

Ligand Design in Separation Science

The design of selective ligands is crucial for the development of advanced separation techniques capable of purifying high-value products like monoclonal antibodies.

Hydrophobic Charge-Induction Chromatography (HCIC) is a powerful purification technique that relies on a ligand that is ionizable and hydrophobic. The ligand is typically uncharged at a neutral or slightly alkaline pH, where it binds proteins primarily through hydrophobic interactions. Elution is then induced by lowering the pH, which causes the ligand (and often the target protein) to become positively charged, leading to electrostatic repulsion that releases the bound protein.

A well-studied ligand for HCIC is 4-mercaptoethyl-pyridine (MEP). Molecular simulations have shown that the pyridine ring of the MEP ligand provides the necessary hydrophobic and hydrogen-bonding interactions to bind to proteins like immunoglobulin G (IgG) at neutral pH. cdnsciencepub.com Upon lowering the pH, protonation of the pyridine nitrogen leads to electrostatic repulsion, facilitating the release of the antibody. cdnsciencepub.com

While this compound itself is not a classical HCIC ligand, its constituent parts are highly relevant to modern chromatography. The pyridine ring provides hydrophobicity, while the sulfonic acid group is a strong anion-exchange moiety that is negatively charged over a wide pH range. A ligand with this structure would be ideal for mixed-mode chromatography, which combines hydrophobic and ion-exchange interactions to achieve highly selective separations. The presence of a sulfone group on the spacer arm of an HCIC ligand has been shown to enhance binding by forming additional hydrogen bonds and weakening electrostatic repulsion at low pH, suggesting that sulfur-containing functional groups can play a key role in modulating ligand-protein interactions. cdnsciencepub.com

Table 2: Comparison of Functional Groups in Chromatographic Ligands

Ligand/CompoundKey Functional GroupsPrimary Interaction Mechanism(s)
4-Mercaptoethyl-pyridine (MEP) Pyridine, ThioetherHydrophobic, Charge-Induction (pH-dependent)
This compound Pyridine, Sulfonic AcidHydrophobic, Strong Anion-Exchange (Mixed-Mode)

Design Principles for Selective Ligands

The ethyl group, being an electron-donating group, is expected to increase the electron density on the pyridine ring, thereby enhancing the σ-donating capacity of the pyridine nitrogen. This increased basicity would generally lead to the formation of more stable complexes with metal ions compared to unsubstituted pyridine. However, the position of the ethyl group at the 4-position also introduces steric bulk, which can influence the coordination geometry and selectivity. This steric hindrance can be exploited to favor the binding of smaller metal ions over larger ones or to control the access of substrates to a coordinated metal center in catalytic applications.

The interplay between the electron-donating ethyl group and the electron-withdrawing sulfonic acid group creates a unique electronic profile for the ligand. These opposing electronic effects can be finely tuned through further synthetic modifications, allowing for the development of ligands with tailored affinities for specific metal ions. For instance, the combination of a soft donor like the pyridine nitrogen and a hard donor like the sulfonate oxygen atoms can lead to selective binding of metal ions based on the Hard and Soft Acids and Bases (HSAB) principle.

The design of selective ligands based on the this compound scaffold would therefore involve a careful consideration of these competing effects. The following table summarizes the hypothetical influence of the substituents on the ligand properties and their potential impact on selectivity.

Table 1: Hypothetical Influence of Substituents on this compound as a Selective Ligand

Substituent Position Electronic Effect Steric Effect Potential Impact on Selectivity
  • May favor smaller metal ions due to steric hindrance
  • Can influence the approach of substrates in catalysis | | Sulfonic Acid Group | 3 | Electron-withdrawing | Can influence coordination geometry | - Decreases basicity of pyridine N
  • Provides a hard donor site (sulfonate O)
  • Imparts water solubility
  • Can lead to selective binding based on HSAB principle |
  • Detailed research findings on analogous substituted pyridine ligands have demonstrated that even subtle changes in the steric and electronic nature of the substituents can lead to significant differences in metal ion selectivity and the catalytic activity of the resulting complexes. Therefore, while specific data for this compound is not available, the established principles of ligand design strongly suggest its potential as a versatile platform for developing novel selective ligands.

    Environmental Fate and Degradation Mechanisms

    Abiotic Degradation Pathways

    Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 4-Ethylpyridine-3-sulfonic acid, key abiotic degradation pathways likely include photolytic degradation and chemical oxidation.

    Photolytic degradation is the breakdown of compounds by photons from sunlight. While direct photolysis of this compound has not been extensively studied, research on other pyridine (B92270) derivatives provides insights into potential transformation pathways. For instance, the photolysis of pyridine in the atmosphere is a slow process, with an estimated half-life of 23 to 46 days due to reaction with hydroxyl radicals. nih.gov

    Studies on pyridinedicarboxylic acids (PDCAs) have shown that while the parent compounds are resistant to direct photolysis, their microbially-generated metabolites can be readily degraded by sunlight. asm.orgnih.gov For example, 2,3-dihydroxypicolinic acid, a metabolite of 2,6-PDCA, is photolyzed with a half-life of 100 minutes in aqueous solution. asm.orgnih.gov This suggests that initial biotic transformation of this compound could produce intermediates that are more susceptible to photolytic degradation. The photoproducts of these reactions are often conjugated carbonyls and carboxylic acids. asm.orgnih.gov

    Chemical oxidation processes, such as the Photo-Fenton reaction, are advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals capable of degrading persistent organic pollutants. The Fenton process has been shown to be effective in degrading pyridine and its derivatives in wastewater. researchgate.netaquaenergyexpo.com

    In one study, Fenton oxidation of wastewater containing pyridine resulted in a 62.4% removal of pyridine and a 66% reduction in Chemical Oxygen Demand (COD) under optimal conditions. researchgate.netaquaenergyexpo.com For 3-aminopyridine, another pyridine derivative, the Photo-Fenton process achieved 100% degradation. researchgate.net These studies indicate that the pyridine ring is susceptible to cleavage by hydroxyl radicals generated during the Fenton and Photo-Fenton processes. The application of these processes to this compound would likely lead to the oxidation of the ethyl group and the opening of the pyridine ring, ultimately resulting in the formation of smaller, more biodegradable organic compounds and inorganic ions.

    A continuous flow microreactor using a titanium silicalite (TS-1) catalyst and hydrogen peroxide has also been shown to be effective for the N-oxidation of various pyridine derivatives, achieving up to 99% yield of pyridine N-oxides. organic-chemistry.org This indicates another potential chemical oxidation pathway.

    Biotic Degradation Mechanisms

    Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of pyridine and its derivatives from the environment.

    The microbial degradation of pyridine and alkylpyridines has been the subject of several studies. Bacteria capable of utilizing pyridine as a sole source of carbon and nitrogen have been isolated. nih.govnih.gov The degradation of pyridine in soil can be complete within 8 days under aerobic conditions. nih.gov

    For alkylpyridines, the position of the alkyl group influences the degradation pathway. A study on the biotransformation of substituted pyridines by Pseudomonas putida UV4, which contains a toluene (B28343) dioxygenase (TDO) enzyme, revealed that 4-alkylpyridines are hydroxylated on the pyridine ring to form the corresponding 4-substituted 3-hydroxypyridines. nih.govrsc.org In the case of 4-ethylpyridine (B106801), the biotransformation yielded 4-ethyl-3-hydroxypyridine. rsc.org This suggests that a primary step in the microbial degradation of this compound would be the hydroxylation of the pyridine ring.

    The complete degradation pathway of pyridine has been elucidated in Arthrobacter sp. strain 68b. nih.govresearchgate.net This pathway involves an initial oxidative cleavage of the pyridine ring without prior hydroxylation, followed by a series of enzymatic steps leading to the formation of succinic acid, which can then enter central metabolism. nih.govresearchgate.net While this pathway was determined for unsubstituted pyridine, it provides a model for the potential complete mineralization of the pyridine ring of this compound following initial transformations.

    Intermediates in the degradation of other pyridine compounds include various pyridinediols. For instance, 2- and 3-hydroxypyridine (B118123) are transformed to pyridine-2,5-diol by Achromobacter species, while 4-hydroxypyridine (B47283) is converted to pyridine-3,4-diol (B75182) by an Agrobacterium species. nih.gov

    Table 1: Microbial Degradation of Pyridine Derivatives and Identified Intermediates

    Original Compound Microorganism Key Intermediate(s) Reference
    4-Ethylpyridine Pseudomonas putida UV4 4-Ethyl-3-hydroxypyridine rsc.org
    Pyridine Arthrobacter sp. strain 68b (Z)-N-(4-oxobut-1-enyl)formamide nih.govresearchgate.net
    2-Hydroxypyridine Achromobacter sp. Pyridine-2,5-diol nih.gov
    3-Hydroxypyridine Achromobacter sp. Pyridine-2,5-diol nih.gov

    The enzymatic processes underlying the biotransformation of alkylpyridines are driven by powerful oxidative enzymes. Toluene dioxygenase (TDO), found in Pseudomonas putida UV4, is a key enzyme capable of hydroxylating the pyridine ring of 4-alkylpyridines. nih.govrsc.org This enzyme exhibits regioselectivity based on the substituent's position on the pyridine ring. nih.govrsc.org

    In the case of 3-alkylpyridines, the same organism hydroxylates the alkyl side chain rather than the ring. nih.govrsc.org The involvement of a dioxygenase in the initial attack on the pyridine ring is a common theme in microbial degradation pathways. Another key enzyme in pyridine degradation is a flavin-dependent monooxygenase, which catalyzes the initial ring cleavage in Arthrobacter sp. 68b. nih.govresearchgate.net Subsequent enzymes in this pathway include a dehydrogenase and an amidohydrolase. nih.govresearchgate.net These enzymatic transformations ultimately lead to the breakdown of the heterocyclic ring and the complete mineralization of the compound.

    Environmental Persistence and Transformation Products

    The environmental persistence of this compound will depend on the rates of the abiotic and biotic degradation processes discussed above. Based on the available data for related compounds, pyridine and its derivatives are not expected to be highly persistent in the environment due to their susceptibility to microbial degradation. nih.gov However, the presence of the sulfonic acid group may influence its persistence and mobility in soil and water.

    The transformation products of this compound are expected to be varied. Abiotic degradation via chemical oxidation is likely to produce smaller organic acids and inorganic sulfate (B86663) and nitrate. Photolytic degradation of hydroxylated intermediates may lead to the formation of conjugated carbonyls and carboxylic acids. asm.orgnih.gov

    Biotic degradation is expected to be a major route of transformation. Based on studies of similar compounds, the likely initial transformation product of this compound is a hydroxylated derivative, such as 4-ethyl-3-hydroxy-5-sulfonic acid pyridine. Subsequent enzymatic reactions would lead to the opening of the pyridine ring and the formation of aliphatic compounds that can be further mineralized to carbon dioxide, water, sulfate, and ammonium.

    Table 2: Potential Transformation Products of this compound

    Degradation Pathway Potential Transformation Products
    Abiotic (Chemical Oxidation) Smaller organic acids, sulfate, nitrate
    Abiotic (Photolysis of intermediates) Conjugated carbonyls, carboxylic acids

    No Data Found for this compound

    A comprehensive search of available scientific literature and environmental databases has yielded no specific information on the environmental fate and degradation of the chemical compound this compound.

    Despite targeted searches for data on its metabolites in environmental systems and its long-term fate in aquatic and terrestrial environments, no research findings or modeling studies for this particular compound could be located. The provided outline, which focuses on "Metabolite Identification in Environmental Systems" and "Long-Term Fate Modeling in Aquatic and Terrestrial Environments," cannot be populated with scientifically accurate information due to this absence of data.

    Information is available for related but structurally distinct compounds such as 4-ethylpyridine, various isomers of pyridinesulfonic acid, and other pyridine derivatives. For instance, studies on 4-ethylpyridine have identified metabolites such as 4-hydroxypyridine and 4-pyridone. However, the presence of a sulfonic acid group on the pyridine ring, as in this compound, is known to significantly alter a compound's chemical properties and, consequently, its environmental behavior. Therefore, data from these related compounds cannot be reliably extrapolated to describe the environmental fate of this compound.

    General principles of pyridine ring degradation suggest that processes like hydroxylation are common initial steps in the biodegradation of many pyridine derivatives. researchgate.net The biodegradability and the specific metabolites formed are highly dependent on the nature and position of the substituents on the pyridine ring. researchgate.net

    Similarly, while general models exist for predicting the environmental fate of persistent and mobile organic chemicals, including some organic sulfonic acids, their application requires specific input parameters for the chemical of interest. nih.govacs.org Without experimental data on the physicochemical properties and biodegradability of this compound, these models cannot be used to generate reliable predictions of its long-term fate in aquatic and terrestrial environments.

    Due to the lack of specific research on this compound, it is not possible to provide the requested detailed article on its environmental fate and degradation mechanisms. The scientific community has not published studies that would allow for the identification of its environmental metabolites or the modeling of its long-term environmental behavior.

    Analytical Method Development for Research Applications

    Chromatographic Methodologies for Isolation and Quantification

    Chromatography is a cornerstone for the analysis of 4-Ethylpyridine-3-sulfonic acid, offering versatile solutions for separation from complex matrices and precise quantification.

    High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its high resolution and adaptability. Given the compound's high polarity and ionic nature, several HPLC modes are applicable.

    Reversed-Phase (RP-HPLC) with Ion-Pairing: Standard C18 columns typically show poor retention for highly polar compounds like sulfonic acids. To overcome this, ion-pairing chromatography is employed. An ion-pairing reagent, such as tetrabutylammonium (B224687) hydroxide (B78521) or sodium octanesulfonate, is added to the mobile phase. patsnap.comresearchgate.net This reagent forms a neutral, hydrophobic ion pair with the charged sulfonate group, enhancing its retention on the nonpolar stationary phase. The mobile phase usually consists of an acetonitrile (B52724) or methanol (B129727) gradient mixed with an aqueous buffer containing the ion-pairing agent and an acid like trifluoroacetic acid to control pH. researchgate.net

    Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as a powerful alternative for analyzing very polar compounds. chromatographyonline.com In this mode, a polar stationary phase is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer. chromatographyonline.com This technique allows for the retention of polar analytes like this compound without the need for ion-pairing reagents, which can be advantageous for mass spectrometry (MS) detection. chromatographyonline.comsielc.com

    Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics offer another robust option. helixchrom.com These columns can provide unique selectivity for zwitterionic compounds, retaining the analyte through a combination of hydrophobic and electrostatic interactions. helixchrom.com

    A summary of typical starting conditions for HPLC method development is provided in the table below.

    ParameterReversed-Phase (Ion-Pairing)Hydrophilic Interaction (HILIC)
    Stationary Phase C18 or C8 (e.g., ACOSMOSIL C18-MS-II) patsnap.comZwitterionic or polar bonded phase (e.g., ZIC®-HILIC) chromatographyonline.com
    Mobile Phase A Aqueous buffer (e.g., Ammonium Acetate) with 5-10 mM Ion-Pairing Reagent (e.g., Tetrabutylammonium Hydroxide) patsnap.comAqueous buffer (e.g., 10-100 mM Ammonium Acetate) chromatographyonline.com
    Mobile Phase B Acetonitrile or Methanol researchgate.netAcetonitrile chromatographyonline.com
    Elution Mode Gradient or IsocraticGradient
    Flow Rate 0.5 - 1.5 mL/min patsnap.com0.5 - 1.5 mL/min
    Detection UV (254 nm or 260 nm), MSUV, MS, Charged Aerosol Detector (CAD) helixchrom.com

    Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity, low volatility, and thermal instability. Therefore, analysis requires a derivatization step to convert the non-volatile sulfonic acid into a thermally stable and volatile derivative. patsnap.comresearchgate.net

    Derivatization Strategies: The primary target for derivatization is the sulfonic acid group. Common approaches include:

    Esterification: Converting the sulfonic acid to a sulfonate ester (e.g., methyl or ethyl ester) using reagents like diazomethane (B1218177) or an alcohol with an acid catalyst.

    Silyl-Ester Formation: Reaction with silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile trimethylsilyl (B98337) sulfonate ester.

    Deoxidization-Derivatization: A method has been described for other sulfonates that involves deoxidization followed by derivatization, which can be analyzed by GC-MS. researchgate.net

    Once derivatized, the resulting compound can be analyzed using standard GC techniques, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification. osha.govresearchgate.net The choice of column is typically a nonpolar or medium-polarity phase, such as one based on polydimethylsiloxane.

    ParameterGC Method for a Volatile Derivative
    Derivatization Agent Silylating agent (e.g., BSTFA) or esterification reagent
    Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS)
    Injector Type Split/Splitless
    Injector Temperature 250 - 280 °C
    Carrier Gas Helium or Hydrogen
    Oven Program Temperature gradient (e.g., 50 °C initial, ramp to 280 °C)
    Detector Flame Ionization Detector (FID), Mass Spectrometer (MS) researchgate.net

    Ion Chromatography (IC) is a highly effective technique specifically designed for the separation and quantification of ionic species, making it ideal for analyzing sulfonic acids. ijpsr.comnih.gov This method relies on the interaction of the charged sulfonate group with an ion-exchange stationary phase.

    Methodology: For anion analysis, the stationary phase is a resin with fixed positive charges (anion-exchanger). nestgrp.com The mobile phase, or eluent, is an aqueous buffer, commonly a solution of sodium carbonate and sodium bicarbonate. ijpsr.comnih.gov The analyte ions are separated based on their affinity for the stationary phase and are eluted sequentially. nestgrp.com

    Suppressed Conductivity Detection: The most common detection method is suppressed conductivity. nih.gov After the separation column, a suppressor device chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions. This process significantly improves the signal-to-noise ratio and provides high sensitivity for quantifying sulfonic acids. shimadzu.com

    IC methods are known for their precision and accuracy and can be validated according to ICH guidelines for the quantification of counter-ions in pharmaceutical substances. ijpsr.comnih.gov

    ParameterIon Chromatography Method
    Stationary Phase Anion-exchange resin (e.g., Metrosep A Supp, Dionex IonPac AS11-HC) nih.govthermofisher.com
    Mobile Phase (Eluent) Isocratic mixture of Sodium Carbonate (Na₂CO₃) and Sodium Bicarbonate (NaHCO₃) in water nih.gov
    Flow Rate 1.0 mL/min nih.gov
    Detection Suppressed Conductivity Detector thermofisher.com
    Injection Volume 20 µL nih.gov
    Run Time 20 - 30 minutes

    Electrophoretic Techniques for Separation

    Electrophoretic techniques separate molecules based on their migration in an electric field, offering a powerful alternative to chromatography, especially for charged and polar molecules.

    Capillary Electrophoresis (CE) is exceptionally well-suited for the analysis of this compound. It separates analytes based on their charge-to-size ratio within a narrow fused-silica capillary, requiring minimal sample and solvent volumes. nih.govlumexinstruments.com

    Principle of Separation: In Capillary Zone Electrophoresis (CZE), the most common mode of CE, the capillary is filled with a background electrolyte (BGE) buffer. nih.gov When a high voltage is applied, ions migrate according to their electrophoretic mobility. libretexts.org The pH of the BGE is a critical parameter; it determines the net charge of the analyte. For this compound, a low pH BGE would result in a net positive charge (protonated pyridine), while a high pH BGE would lead to a net negative charge (deprotonated sulfonic acid). At its isoelectric point, the net charge is zero. By carefully selecting the BGE's pH, the migration time and separation selectivity can be precisely controlled. libretexts.org

    CE offers very high separation efficiency, resulting in sharp, narrow peaks and fast analysis times. nih.gov Its low consumption of reagents also makes it an environmentally friendly technique. chromatographytoday.com

    ParameterCapillary Zone Electrophoresis (CZE) Method
    Capillary Fused-silica, typically 30-60 cm length, 50-75 µm inner diameter sepscience.com
    Background Electrolyte (BGE) Phosphate (B84403) or borate (B1201080) buffer; pH adjusted to control analyte charge
    Applied Voltage 15 - 30 kV (positive or negative polarity depending on analyte charge)
    Injection Mode Hydrodynamic (pressure) or Electrokinetic (voltage)
    Detection UV-Vis (Diode Array Detector) at ~260 nm
    Temperature 20 - 30 °C

    Spectrophotometric and Electrochemical Detection Methods

    Beyond standard chromatographic detectors, specific spectrophotometric and electrochemical methods can be developed for the detection and quantification of this compound.

    Spectrophotometric Methods: The pyridine (B92270) ring in the molecule is a natural chromophore, allowing for direct detection using UV-Vis spectrophotometry, which is the basis for UV detection in HPLC and CE. For enhanced specificity or for analyses in matrices lacking a clean background, a derivatization reaction can be used to produce a colored product. For instance, a method for pyridine involves a condensation reaction with 6-amino-1-naphthol-3-sulfonic acid to form a yellow dye that can be measured colorimetrically. epa.gov A similar principle could be adapted for this compound, targeting the pyridine nitrogen for a color-forming reaction.

    Electrochemical Methods:

    Conductivity Detection: As discussed under Ion Chromatography, this is a primary electrochemical detection method for ionic species after separation. ijpsr.com

    Electrochemical Sensors: It is feasible to develop a dedicated electrochemical sensor for this compound. Research has shown the successful creation of sensors for structurally related compounds like 4-ethylphenyl sulfate (B86663) (4-EPS) and sulfadiazine. nih.govbohrium.com Such a sensor could be based on a modified electrode (e.g., using a molecularly imprinted polymer) that specifically binds the target molecule. nih.gov The binding event or an electrochemical reaction (oxidation/reduction) at the electrode surface can then be measured using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV), providing a quantifiable signal proportional to the analyte's concentration. nih.gov

    UV-Vis Spectrophotometry in Quantitative Analysis

    UV-Visible spectrophotometry is a widely utilized analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. acs.orgijpra.com The principle underlying this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. google.com This technique is valued for its simplicity, cost-effectiveness, and speed, making it a suitable choice for routine analysis in many laboratories. iajps.com

    For the quantitative analysis of this compound, a UV-Vis spectrophotometric method would first involve the identification of its wavelength of maximum absorbance (λmax). This is achieved by scanning a dilute solution of the compound over a range of wavelengths (typically 200-400 nm for pyridine derivatives) to identify the wavelength at which it absorbs light most strongly. researchgate.net The presence of the pyridine ring and the sulfonic acid group, both chromophores, suggests that the compound will exhibit significant UV absorbance.

    A typical quantitative analysis would proceed as follows:

    Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in a suitable solvent. The choice of solvent is critical; it must dissolve the compound and be transparent in the wavelength range of interest. iajps.com

    Generation of a Calibration Curve: The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is then constructed by plotting the absorbance values against the corresponding concentrations.

    Analysis of the Unknown Sample: The absorbance of the sample solution containing an unknown concentration of this compound is measured under the same conditions.

    Quantification: The concentration of the compound in the unknown sample is determined by interpolating its absorbance value on the calibration curve.

    Hypothetical Calibration Data for this compound

    Concentration (µg/mL)Absorbance at λmax
    2.00.152
    4.00.305
    6.00.458
    8.00.610
    10.00.763

    This table represents a hypothetical data set for illustrative purposes.

    The linearity of the calibration curve, typically assessed by the correlation coefficient (R²), is a critical parameter for method validation, with a value close to 1 indicating a strong linear relationship between concentration and absorbance.

    Advanced Electrochemical Sensing Applications

    Electrochemical sensors offer a powerful alternative for the detection and quantification of various analytes, providing high sensitivity, selectivity, and the potential for miniaturization and real-time monitoring. These sensors operate by converting the interaction of the analyte with an electrode surface into a measurable electrical signal.

    While specific electrochemical sensors for this compound have not been reported in the literature, the development of such a sensor is feasible based on the electrochemical properties of the pyridine moiety and sulfonic acid group. A common approach involves the modification of an electrode surface to enhance its interaction with the target analyte. For instance, a glassy carbon electrode could be modified with a specific polymer film or nanomaterials to facilitate the electrochemical oxidation or reduction of this compound.

    The analytical signal in electrochemical sensing can be generated through various techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry. DPV is often favored for quantitative analysis due to its high sensitivity and ability to discriminate against background currents. The peak current generated in a DPV experiment would be proportional to the concentration of this compound.

    The development of a molecularly imprinted polymer (MIP) based sensor is another advanced approach. In this technique, a polymer is synthesized in the presence of the analyte (the template molecule), creating specific recognition sites that can rebind the analyte with high selectivity. An MIP-based electrochemical sensor for this compound would offer the advantage of high specificity, even in complex sample matrices.

    Sample Preparation and Matrix Effects in Research Analysis

    The accurate and precise quantitative analysis of this compound in real-world samples, such as environmental water samples or biological fluids, necessitates effective sample preparation. The primary goals of sample preparation are to remove interfering substances from the sample matrix, concentrate the analyte to a detectable level, and convert it into a form that is compatible with the analytical instrument.

    Common sample preparation techniques that could be applied for the analysis of this compound include:

    Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases.

    Solid-Phase Extraction (SPE): SPE utilizes a solid adsorbent to selectively retain the analyte from a liquid sample, while allowing interfering compounds to pass through. The analyte is then eluted with a suitable solvent.

    QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE.

    Matrix effects are a significant challenge in analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS) but also relevant in other techniques. nih.gov These effects arise from the co-eluting components of the sample matrix that can either suppress or enhance the analytical signal of the target analyte, leading to inaccurate quantification. nih.govnih.gov

    For this compound, potential matrix interferences would depend on the sample type. For example, in environmental water analysis, humic acids and other organic matter could interfere. In biological samples, proteins, salts, and other metabolites could cause matrix effects.

    To mitigate matrix effects, several strategies can be employed:

    Efficient Sample Cleanup: Thorough removal of interfering matrix components through optimized sample preparation protocols is crucial.

    Use of an Internal Standard: An internal standard is a compound that is chemically similar to the analyte but isotopically labeled or structurally distinct enough to be differentiated by the analytical instrument. It is added to both the standards and the samples and helps to compensate for variations in sample processing and matrix effects.

    Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix that is similar to the sample matrix. This helps to ensure that the standards and the samples experience similar matrix effects.

    The validation of any analytical method for this compound would require a thorough investigation of these parameters to ensure the reliability and accuracy of the results.

    Q & A

    Q. What are the standard synthetic routes for 4-Ethylpyridine-3-sulfonic acid, and how are reaction conditions optimized?

    Methodological Answer: The synthesis typically involves sulfonation of pyridine derivatives. For example, sulfonation of 4-ethylpyridine using sulfuric acid or chlorosulfonic acid under controlled temperatures (e.g., 190°C for 10 hours) introduces the sulfonic acid group at the 3-position . Key steps include:

    • Reagent selection : Sulfur trioxide (SO₃) in fuming sulfuric acid or chlorosulfonic acid as sulfonating agents.
    • Temperature control : Gradual heating to avoid side reactions (e.g., decomposition or over-sulfonation).
    • Purification : Precipitation in ethanol followed by recrystallization to isolate the product .
      Optimization involves adjusting molar ratios (e.g., 1:1.2 pyridine:sulfonating agent) and monitoring reaction progress via HPLC or TLC.

    Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

    Methodological Answer: Characterization relies on:

    • Spectroscopy :
      • ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethyl and sulfonic acid group positions) via chemical shifts.
      • FT-IR : Identifies sulfonic acid S=O stretches (~1350–1200 cm⁻¹) and pyridine ring vibrations .
    • Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and fragmentation patterns .
      For ambiguous data, cross-validation with X-ray crystallography or computational modeling (DFT) resolves structural uncertainties .

    Q. What purification strategies are effective for removing sulfonation byproducts?

    Methodological Answer: Common impurities include unreacted starting materials, over-sulfonated derivatives, and inorganic salts. Strategies:

    • Solvent precipitation : Ethanol or acetone precipitates the product while leaving salts in solution .
    • Ion-exchange chromatography : Removes ionic impurities using sulfonic acid cation-exchange resins .
    • Recrystallization : Water or ethanol/water mixtures improve purity, monitored by melting point analysis or HPLC .

    Advanced Research Questions

    Q. How can reaction yields be improved in large-scale sulfonation of pyridine derivatives?

    Methodological Answer: Yield optimization requires:

    • Catalyst screening : Mercury sulfate (HgSO₄) enhances sulfonation efficiency but raises toxicity concerns; alternatives like zeolites or solid acids (e.g., Nafion) are explored .
    • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
    • In-line monitoring : Real-time UV-Vis or Raman spectroscopy detects intermediates to adjust conditions dynamically .

    Q. How do conflicting spectral data (e.g., NMR vs. computational predictions) arise, and how are they resolved?

    Methodological Answer: Contradictions may stem from:

    • Tautomerism : Prototropic shifts in the pyridine ring alter NMR chemical shifts.
    • Solvent effects : Polar solvents (e.g., DMSO) influence hydrogen bonding and peak splitting.
      Resolution strategies :
    • Variable-temperature NMR : Identifies tautomeric equilibria by observing coalescence points.
    • DFT calculations : Simulate solvent effects to predict shifts for comparison .
    • 2D NMR (COSY, NOESY) : Maps coupling networks to confirm assignments .

    Q. What methodologies are used to assess the compound’s stability under varying pH and temperature conditions?

    Methodological Answer: Stability studies involve:

    • Forced degradation : Exposure to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).
    • Kinetic analysis : HPLC tracks degradation products; Arrhenius plots predict shelf-life .
    • pH-rate profiling : Identifies degradation pathways (e.g., sulfonic acid group hydrolysis at pH > 10) .

    Q. How are impurities in this compound quantified for pharmaceutical-grade applications?

    Methodological Answer: Impurity profiling follows ICH guidelines:

    • HPLC-DAD/ELSD : Quantifies organic impurities (e.g., ethylpyridine isomers) using gradient elution (C18 column, 0.1% TFA in water/acetonitrile) .
    • ICP-MS : Detects trace metals (e.g., Hg from catalysts) at ppb levels .
    • LC-MS/MS : Identifies unknown impurities via fragmentation libraries .

    Data Analysis & Contradiction Management

    Q. How should researchers address discrepancies between experimental and theoretical pKa values?

    Methodological Answer: Discrepancies arise from solvation effects or inaccurate computational models. Mitigation steps:

    • Experimental validation : Use potentiometric titration with a glass electrode in buffered solutions .
    • Computational refinement : Apply COSMO-RS solvation models to improve pKa predictions .

    Q. What statistical methods validate reproducibility in synthetic batches?

    Methodological Answer:

    • Design of Experiments (DoE) : Identifies critical variables (e.g., temperature, reagent ratio) via factorial designs .
    • ANOVA : Compares batch means to assess variability.
    • Control charts : Monitor yield, purity, and impurity trends over multiple batches .

    Safety & Compliance

    Q. What safety protocols are critical for handling sulfonating agents during synthesis?

    Methodological Answer:

    • PPE : Acid-resistant gloves, goggles, and fume hoods for SO₃ or chlorosulfonic acid .
    • Waste neutralization : Quench residual acids with ice-cold sodium bicarbonate before disposal .
    • Emergency procedures : Eye/flush stations for acid exposure; SDS compliance per GHS Rev. 8 .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.